2-Fluoro-5-methylbenzonitrile

Beschreibung

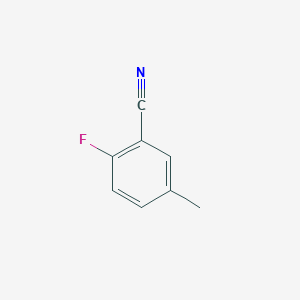

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAOLVNGLTWICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379111 | |

| Record name | 2-Fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64113-84-4 | |

| Record name | 2-Fluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-methylbenzonitrile

CAS Number: 64113-84-4

This technical guide provides an in-depth overview of 2-Fluoro-5-methylbenzonitrile, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile with the molecular formula C₈H₆FN. It presents as a white to off-white crystalline solid under standard conditions. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 64113-84-4 | General |

| Molecular Formula | C₈H₆FN | General |

| Molecular Weight | 135.14 g/mol | General |

| Melting Point | 50-52 °C | [1] |

| Flash Point | 94 °C (closed cup) | [1] |

| Appearance | White to orange to green powder/crystal | General |

| Solubility | Soluble in methanol | General |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Theoretical and experimental studies have provided insights into its vibrational and magnetic resonance spectra.[2]

Infrared (IR) and Raman Spectroscopy: Vibrational analysis of this compound has been performed using FT-IR and FT-Raman spectroscopy, with assignments supported by density functional theory (DFT) calculations.[2] Key vibrational modes include:

-

C-H stretching (aromatic): Typically observed around 3066-3075 cm⁻¹.[2]

-

C≡N stretching: A strong band is expected in the region of 2220-2260 cm⁻¹. For this compound, this has been observed at 2252 cm⁻¹.[2]

-

C-CH₃ stretching: This vibration is often coupled with C-H in-plane bending and is observed around 1214 cm⁻¹ in the FT-IR spectrum and 1217 cm⁻¹ in the FT-Raman spectrum.[2]

-

C-F stretching: The C-F stretching vibration is typically found in the fingerprint region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental spectra with peak-by-peak assignments are not readily available in the searched literature, the expected ¹H and ¹³C NMR signals can be predicted based on the structure. The fluorine atom will cause characteristic splitting of adjacent proton and carbon signals.

Synthesis and Reactions

This compound is a crucial intermediate in the synthesis of more complex molecules, notably 2-fluoro-5-formylbenzonitrile, a precursor for the PARP inhibitor Olaparib.[3][4] The conversion of the methyl group to a formyl group is a key transformation. A common method for this involves radical bromination of the methyl group followed by hydrolysis.[3]

Experimental Protocol: Bromination of this compound (General Procedure)

This protocol is based on general procedures for benzylic bromination.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous carbon tetrachloride or other suitable non-polar solvent

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-fluorobenzonitrile.

-

The crude product can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Applications in Drug Development

The primary application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5][6] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[7]

Synthesis Pathway to Olaparib Intermediate

This compound is a key starting material for the synthesis of a crucial intermediate for Olaparib. The methyl group is first converted to a formyl group to yield 2-fluoro-5-formylbenzonitrile, which then undergoes further reactions.[3]

Caption: Synthetic pathway from this compound to an Olaparib intermediate.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its primary significance lying in its role as a precursor to PARP inhibitors like Olaparib. Its synthesis and subsequent transformations are well-documented, providing a reliable pathway for the production of these important therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in research and development.

References

- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 2-Fluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile functionality on a benzene ring, imparts specific chemical reactivity and physical characteristics. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and quality control. This technical guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, supplemented with detailed protocols for its characterization and safe handling.

Introduction: The Significance of Fluorinated Benzonitriles

Benzonitrile derivatives are a critical class of intermediates in organic synthesis, with the nitrile group offering versatile reactivity for transformation into amines, amides, carboxylic acids, and other functional groups. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound, by combining these features, presents itself as a valuable synthon for the development of novel bioactive molecules. This guide aims to be a centralized resource for professionals working with this compound, providing both foundational data and practical insights.

Physicochemical and Spectroscopic Properties

A precise understanding of the physical and spectroscopic properties of this compound is essential for its identification, purification, and use in subsequent reactions.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below. The compound is a white to off-white crystalline solid at room temperature with a characteristic melting point range.

| Property | Value | Source(s) |

| CAS Number | 64113-84-4 | [1][2] |

| Molecular Formula | C₈H₆FN | [1][2] |

| Molecular Weight | 135.14 g/mol | [1][2] |

| Appearance | White to light yellow or orange-green powder/crystals | [2] |

| Melting Point | 50-54 °C | |

| Boiling Point | 190 °C at 14 mmHg | [1] |

| Flash Point | 94 °C (closed cup) | |

| Solubility | Soluble in methanol, ethanol, ether, acetone, benzene, chloroform, carbon disulfide, and nitrobenzene. | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Vibrational spectroscopy provides a fingerprint of the molecule, revealing the presence of key functional groups. A detailed analysis of the infrared and Raman spectra of this compound has been conducted, with key vibrational modes assigned.[3]

Key IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Notes | Source(s) |

| ~3066, 3075 | Aromatic C-H stretch | Characteristic of the benzene ring. | [3] |

| ~2252 | C≡N stretch | A strong, sharp band indicative of the nitrile group. | [3] |

| ~1211 | C-CH₃ stretch | Associated with the methyl group attached to the aromatic ring. | [3] |

The full vibrational spectrum provides a more detailed picture of the molecular structure and can be used for comparative analysis and quality control.[3]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region (around 2.3-2.5 ppm) for the methyl group protons. The aromatic signals will exhibit splitting patterns (doublets, triplets of doublets) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region (around 115-125 ppm). The aromatic carbons will show signals in the range of 110-165 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methyl carbon will resonate at approximately 20 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom.[4][5][6] The chemical shift will be in the typical range for an aryl fluoride, and it will be split by the adjacent aromatic protons.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 135.14. Fragmentation patterns in mass spectrometry can be complex, but for aromatic nitriles, common fragmentation pathways involve the loss of HCN and cleavage of the methyl group.[7][8][9]

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. It can be prepared through various synthetic routes, often starting from commercially available fluorotoluenes. Its reactivity is governed by the interplay of the electron-withdrawing nitrile and fluorine groups and the electron-donating methyl group. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The aromatic ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. For instance, it can be a precursor for compounds like 2-fluoro-5-formylbenzonitrile, an important intermediate in the synthesis of pharmaceuticals.[10][11][12]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

-

GHS Hazard Statements: H302, H312, H332

-

GHS Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, P501

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is between 10°C and 25°C.[1]

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of analytical tests should be performed.

Protocol for Melting Point Determination

-

Place a small amount of the crystalline sample into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Protocol for Spectroscopic Analysis

-

Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved before placing it in the NMR spectrometer.

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum according to the instrument's operating procedure.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. This guide has provided a detailed overview of its characteristics, including spectroscopic data, safety and handling protocols, and methods for its characterization. By leveraging this information, researchers and professionals in drug development can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of science and medicine.

Visualizations

Caption: Molecular structure of this compound.

Sources

- 1. This compound | 64113-84-4 | FF64150 [biosynth.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. colorado.edu [colorado.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 11. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 12. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzonitrile: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Its chemical structure, featuring a fluorine atom and a methyl group on the benzonitrile scaffold, imparts unique properties that are advantageous in drug design and development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols and a workflow for its application in the synthesis of a key pharmaceutical intermediate are also presented.

Chemical Structure and Properties

This compound, with the CAS number 64113-84-4, is a white crystalline solid at room temperature. The presence of the electron-withdrawing fluorine atom and cyano group, along with the electron-donating methyl group, influences the electronic and steric properties of the molecule, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | |

| CAS Number | 64113-84-4 | |

| Melting Point | 50-52 °C | |

| Boiling Point | 190 °C at 14 mmHg | [1] |

| Flash Point | 94 °C (closed cup) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in methanol, ethanol, ether, acetone, benzene, chloroform, carbon disulfide, and nitrobenzene. | [1][2] |

| SMILES | Cc1ccc(F)c(c1)C#N | |

| InChI | 1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Predicted δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.20-7.10 (m, 1H, Ar-H), 2.35 (s, 3H, CH₃) | |

| ¹³C NMR | Predicted δ (ppm): 163.5 (d, J=250 Hz, C-F), 135.0 (d, J=8 Hz), 132.0 (d, J=4 Hz), 125.0 (d, J=20 Hz), 116.0 (d, J=2 Hz), 115.0 (s, CN), 102.0 (d, J=25 Hz), 20.0 (s, CH₃) | |

| FT-IR (cm⁻¹) | ~3075, 3066 (aromatic C-H stretch), ~2252 (C≡N stretch), ~1211 (C-CH₃ stretch) | [3] |

| Mass Spec (m/z) | Predicted [M+H]⁺: 136.0557 | [4] |

Note: Experimental NMR data with precise chemical shifts and coupling constants were not available in the searched literature. The provided values are based on computational predictions and general knowledge of similar structures.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-fluoro-3-methylaniline.[5][6][7] This two-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 4-Fluoro-3-methylaniline

-

In a suitable reaction vessel, dissolve 4-fluoro-3-methylaniline (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid (3.0 eq), and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the temperature between 0-5 °C with vigorous stirring.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Cyanation of the Diazonium Salt

-

In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Pharmaceutical Synthesis: A Workflow for an Olaparib Intermediate

This compound is a key starting material in the synthesis of the PARP inhibitor Olaparib.[8][9][10] A critical step in this synthesis is the conversion of this compound to 2-fluoro-5-formylbenzonitrile.[11]

Caption: Synthetic workflow for the conversion of this compound to a key Olaparib intermediate.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile

This protocol is based on a multi-step synthesis starting from this compound.[11]

Step 1: Bromination of this compound

-

Dissolve this compound in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture until the reaction is complete, as monitored by TLC or GC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-fluoro-5-(bromomethyl)benzonitrile.

Step 2: Hydrolysis to 2-Fluoro-5-(hydroxymethyl)benzonitrile

-

Treat the crude 2-fluoro-5-(bromomethyl)benzonitrile with an aqueous base, such as sodium carbonate or sodium hydroxide.

-

Heat the mixture to facilitate the hydrolysis.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 2-fluoro-5-(hydroxymethyl)benzonitrile.

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

-

Dissolve the 2-fluoro-5-(hydroxymethyl)benzonitrile in a suitable solvent like dichloromethane.

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), in portions.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Work up the reaction mixture by filtering through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain 2-fluoro-5-formylbenzonitrile.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its synthesis via the Sandmeyer reaction is a well-established method, and its subsequent transformations are crucial for the production of complex pharmaceutical agents like Olaparib. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this important chemical intermediate.

References

- 1. This compound | 64113-84-4 | FF64150 [biosynth.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C8H6FN) [pubchemlite.lcsb.uni.lu]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 10. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoro-5-methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylbenzonitrile, a key fluorinated building block in modern organic synthesis. With a molecular weight of 135.14 g/mol , this aromatic nitrile is increasingly utilized in the development of complex molecules for the pharmaceutical and agrochemical industries. This document delves into its fundamental physicochemical properties, provides detailed synthetic protocols with mechanistic insights, explores its reactivity, and highlights its applications in drug discovery. Furthermore, it outlines robust analytical methodologies for its characterization and consolidates essential safety and handling information. The aim is to equip researchers and professionals with the critical knowledge required to effectively and safely utilize this versatile intermediate in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Fluorine-containing molecules have become indispensable in the design of modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. This compound (CAS No. 64113-84-4) is a prime example of a fluorinated building block that offers a unique combination of reactive sites, making it a valuable precursor for a wide range of complex chemical entities. Its structure, featuring a fluorine atom, a methyl group, and a nitrile functionality on a benzene ring, provides multiple avenues for synthetic transformations. This guide serves as a detailed resource for understanding and utilizing this important chemical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and analysis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 135.14 g/mol | [1][2] |

| Molecular Formula | C₈H₆FN | [1][2] |

| CAS Number | 64113-84-4 | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | Not readily available | |

| SMILES | Cc1ccc(F)c(c1)C#N | [2] |

| InChI | 1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | [2] |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into various functionalities.[3][4] This method provides a reliable and scalable route from readily available starting materials.

Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.[3] For the synthesis of this compound, the precursor is 2-amino-4-methylbenzonitrile. While a direct fluorination Sandmeyer reaction is less common, the Balz-Schiemann reaction is a related and effective method for introducing fluorine.[3]

Diagram: Synthesis of this compound via a Sandmeyer-type reaction

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on the principles of the Balz-Schiemann reaction, a modification of the Sandmeyer reaction for fluorination.[3]

Step 1: Diazotization

-

In a well-ventilated fume hood, dissolve 2-amino-4-methylbenzonitrile in a suitable acidic medium, such as a solution of tetrafluoroboric acid (HBF₄) in water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Fluorination

-

The resulting diazonium tetrafluoroborate salt may precipitate from the solution. Isolate the salt by filtration and wash it with cold water, followed by a cold, low-polarity solvent like diethyl ether, and dry it under vacuum.

-

Gently heat the dried diazonium salt in a suitable apparatus. The decomposition will release nitrogen gas and boron trifluoride, yielding the desired this compound. The reaction should be performed with caution due to the evolution of gas.

-

The crude product can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Tetrafluoroboric acid serves as both the acid and the fluoride source for the subsequent fluorination step.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the fluoro, methyl, and nitrile moieties.

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or a primary amide. It can also be reduced to a primary amine or react with organometallic reagents to form ketones.

-

Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, although this is generally less facile than with nitro-group activation.

-

Methyl Group: The methyl group can be oxidized to a carboxylic acid or halogenated under radical conditions.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its most notable application is in the preparation of intermediates for PARP (poly(ADP-ribose) polymerase) inhibitors, such as Olaparib, which are used in cancer therapy. The fluorinated benzonitrile core is often a key structural motif in these complex molecules.

Diagram: Role as a Pharmaceutical Intermediate

Caption: Role as a key building block in API synthesis.

Applications in Agrochemicals

The structural motifs present in this compound are also valuable in the agrochemical industry. Fluorinated compounds are known to exhibit enhanced herbicidal, insecticidal, and fungicidal activities. While specific commercial products derived directly from this intermediate are not widely publicized, its potential as a building block for novel agrochemicals is significant.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm. The methyl protons will be a singlet around 2.4 ppm. |

| ¹³C NMR | The carbon of the nitrile group will be observed around 118-120 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (JC-F). |

| FTIR | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch will be present around 2220-2240 cm⁻¹. C-F stretching vibrations will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.[5] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will be observed at m/z = 135. Common fragmentation may involve the loss of HCN (m/z = 108) or the methyl group (m/z = 120). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A typical method would employ a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at a suitable wavelength (e.g., 254 nm).

Diagram: Analytical Workflow

Caption: A typical analytical workflow for characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[8]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in the synthesis of pharmaceuticals and potentially in agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for sophisticated fluorinated molecules continues to grow, the importance of intermediates like this compound is set to increase.

References

-

List of GHS Hazard and Precautionary Statements. (n.d.). UNECE. Retrieved from [Link]

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Iodides with Formate". (2018).

-

Chemical label this compound. (n.d.). Retrieved from [Link]

-

2-Fluoro-5-formylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.

- Sundaraganesan, N., et al. (2009). Molecular structure, vibrational spectroscopic studies and analysis of this compound. Indian Journal of Pure & Applied Physics, 47(7), 481-488.

-

2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. (2025, May 26). LinkedIn. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.

-

Sandmeyer reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- WO2012071684A1 - Heterocyclic derivates, preparation processes and medical uses thereof. (n.d.). Google Patents.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

A General Electrochemical Strategy for Sandmeyer Reaction. (2018, September 17). ResearchGate. Retrieved from [Link]

- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile. (n.d.). Google Patents.

- WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application. (n.d.). Google Patents.

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

5-Fluoro-2-methylbenzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 99 64113-84-4 [sigmaaldrich.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. chemical-label.com [chemical-label.com]

- 7. This compound | 64113-84-4 | FF64150 [biosynth.com]

- 8. chem-space.com [chem-space.com]

Technical Guide: Physicochemical Characterization of 2-Fluoro-5-methylbenzonitrile with a Focus on Melting Point Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the melting point of 2-Fluoro-5-methylbenzonitrile (CAS No. 64113-84-4), a key fluorinated building block in organic synthesis and pharmaceutical research. It details standardized experimental protocols for accurate melting point determination, presents a summary of reported physical properties, and discusses the significance of this parameter in the context of material purity and its application in drug development.

Introduction

This compound is a fluorinated aromatic nitrile that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural congeners, such as 2-Fluoro-5-formylbenzonitrile, are critical intermediates in the synthesis of pharmaceutical agents, including the PARP inhibitor Olaparib.[1][2] The presence of the fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates, making fluorinated building blocks like this compound highly significant in medicinal chemistry.

Accurate characterization of the physicochemical properties of such intermediates is fundamental for process development, quality control, and regulatory compliance. The melting point is a primary indicator of a crystalline solid's identity and purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[3] This guide focuses on the melting point of this compound, providing detailed methodologies for its determination.

Physicochemical Data of this compound

The melting point of this compound has been reported by various chemical suppliers. A summary of these values is presented below to provide a consolidated reference.

| Parameter | Reported Value | Source(s) |

| Melting Point | 50-52 °C | Sigma-Aldrich[4] |

| 52 °C | Biosynth, TCI America[5] | |

| 47.0-53.0 °C | Thermo Scientific Chemicals[6] | |

| 50.0 to 54.0 °C | TCI America | |

| Appearance | White to Orange to Green powder to crystal | TCI America |

| White Crystals or powder or crystalline powder | Thermo Scientific Chemicals[6] | |

| Molecular Formula | C₈H₆FN | Multiple Sources[4][5][6] |

| Molecular Weight | 135.14 g/mol | Multiple Sources[4][5] |

| CAS Number | 64113-84-4 | Multiple Sources[4][5][6] |

Experimental Protocols for Melting Point Determination

The determination of a melting point is a critical analytical procedure. Two common and reliable methods are the Capillary Method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

The capillary method is the most established technique for melting point determination and is recognized by major pharmacopeias.[7] It involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the melting process.[8]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[9]

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[10]

-

Press the open end of a glass capillary tube (sealed at the other end) into the powdered sample.[9]

-

Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to compact the sample into the sealed end.[9]

-

The final packed sample height should be 2-3 mm to ensure uniform heating and an accurate melting range.[9]

-

-

Apparatus Setup and Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.[8][9]

-

For an unknown compound, perform a rapid preliminary run by heating at a rate of 4-5 °C/minute to determine an approximate melting temperature.

-

For a precise measurement, allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[9][11]

-

Begin heating at a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.[9] This slow ramp rate is crucial for accuracy, as it allows the temperature of the heating block and the sample to remain in thermal equilibrium.[7]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed (onset of melting).[9]

-

Record the temperature at which the entire sample has transformed into a clear liquid (completion of melting).[9]

-

The recorded values constitute the melting range. For a pure substance, this range is typically narrow (0.5-1.0 °C).[3]

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides highly accurate data on melting temperature and the enthalpy of fusion (ΔHfus).

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any sublimation or decomposition during the analysis.

-

-

Instrument Configuration:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.[13]

-

Program the instrument to heat the sample at a constant, linear rate (e.g., 5-10 °C/minute) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

The melting of the sample is observed as an endothermic peak on the DSC thermogram.

-

The melting point for a pure organic compound is determined as the extrapolated onset temperature of the melting peak.[14]

-

The heat of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical principles.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 2-氟-5-甲基苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 64113-84-4 | FF64150 [biosynth.com]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s4science.at [s4science.at]

Technical Guide: Physicochemical Properties of 2-Fluoro-5-methylbenzonitrile - Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of 2-Fluoro-5-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document outlines its known boiling point under reduced pressure and provides an estimated boiling point at atmospheric pressure. Furthermore, a detailed experimental protocol for the microscale determination of boiling points is presented, along with a logical workflow diagram to ensure accurate and reproducible results.

Data Presentation: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This physical constant is a critical parameter for purification, handling, and storage of chemical compounds.

| Parameter | Value | Conditions | Source |

| Boiling Point | 190 °C | 14 mmHg | Biosynth |

| Estimated Boiling Point | ~298-302 °C | 760 mmHg (Atmospheric Pressure) | Calculated |

Note: The atmospheric boiling point is an estimation derived from the reported value at reduced pressure using a boiling point nomograph.

Experimental Protocols: Microscale Boiling Point Determination

For compounds available in limited quantities, such as in research and development settings, the microscale capillary method is a precise and efficient technique for boiling point determination.

Objective: To determine the boiling point of a liquid sample using a minimal amount of the substance.

Materials:

-

Sample of this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 75 x 10 mm)

-

Thermometer

-

Pasteur pipette

Procedure:

-

Sample Preparation: Using a Pasteur pipette, introduce a small amount (approximately 0.2-0.3 mL) of the liquid sample, this compound, into the small test tube.

-

Capillary Insertion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Setup: Securely attach the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Insert the assembly into the heating block of a melting point apparatus.

-

Heating: Begin heating the apparatus at a moderate rate. Observe the sample and the inverted capillary tube. Initially, a stream of bubbles will be seen escaping from the open end of the capillary tube as the trapped air expands.

-

Observation of Boiling: As the temperature approaches the boiling point of the sample, the rate of bubbling from the capillary tube will increase significantly, forming a continuous stream. This indicates that the vapor pressure of the liquid is overcoming the external pressure.

-

Equilibrium Point: Once a steady and rapid stream of bubbles is observed, turn off the heater and allow the apparatus to cool slowly.

-

Boiling Point Reading: The stream of bubbles will slow down and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

-

Repeat for Accuracy: For reliable results, it is advisable to repeat the determination at least two more times and calculate the average boiling point.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the microscale determination of a liquid's boiling point.

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methylbenzonitrile

This technical guide provides a comprehensive overview of the solubility of 2-fluoro-5-methylbenzonitrile, a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Carbon Disulfide | Soluble |

| Nitrobenzene | Soluble |

It is important to note that "soluble" is a qualitative term and the actual concentration at saturation may vary significantly between these solvents. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound like this compound in a given solvent. This method is designed to ensure that a state of equilibrium is reached between the dissolved and undissolved solute, providing a reliable measure of solubility at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.

-

Addition of Excess Solid: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials. A preliminary rough estimation may be necessary.

-

Addition of Solvent: Accurately dispense a known volume of the selected solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains at the end of the equilibration period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials at the same temperature to further separate the solid from the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

3. Data Analysis and Reporting:

-

The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.

-

The experimental temperature must be clearly stated.

-

Details of the analytical method used for quantification should be provided.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Spectroscopic Profile of 2-Fluoro-5-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methylbenzonitrile (C₈H₆FN), a key intermediate in pharmaceutical synthesis. The document details experimental protocols and presents a consolidated summary of nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, typical chemical shift ranges for similar aromatic compounds can be referenced for structural confirmation.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~7.3 - 7.6 | Aromatic Protons (m) |

| ~2.4 | Methyl Protons (s) |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Coupling constants (J) for fluorine-carbon interactions are characteristic.

Table 2: Vibrational Spectroscopy Data (FT-IR and FT-Raman)

The vibrational spectra of this compound have been investigated, with key assignments reported.[1] The data presented is based on a detailed study by Sundaraganesan et al. (2009).[1]

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |

| 3075, 3066 | - | C-H stretching (aromatic) |

| 2252 | - | C≡N stretching |

| 1462, 1445 | - | C=N in-plane bending |

| 1214 | 1217 | C-CH₃ stretching |

Table 3: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 135.04788 |

| [M+H]⁺ | 136.05571 |

| [M+Na]⁺ | 158.03765 |

| [M-H]⁻ | 134.04115 |

Experimental Protocols

Standard methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized for solid organic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). A standard pulse sequence is used to acquire the free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples.

-

Sample Preparation: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: The mixture is placed in a die and pressed under high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the microscope slide of a Raman spectrometer.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to the detector. The spectrum is typically recorded over a range of Raman shifts (e.g., 3500-50 cm⁻¹).[3]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of volatile organic compounds.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the NMR Spectrum of 2-Fluoro-5-methylbenzonitrile

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-fluoro-5-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of the ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule. By integrating established NMR principles with comparative data from structurally analogous compounds, this guide offers a robust framework for spectral interpretation and structural elucidation.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound (C₈H₆FN), with a molecular weight of 135.14 g/mol , is a substituted aromatic compound of significant interest in organic synthesis.[1][2] Its structure, featuring a fluorine atom, a methyl group, and a nitrile group on a benzene ring, presents a unique electronic environment that is exquisitely probed by Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is an indispensable tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For fluorinated compounds like this compound, ¹⁹F NMR offers a powerful analytical window due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[5] This guide will systematically dissect the ¹H, ¹³C, and ¹⁹F NMR spectra, explaining the causal relationships between the molecular structure and the observed spectral parameters.

Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR spectra is paramount for accurate structural analysis. The following is a generalized, field-proven protocol for the NMR analysis of this compound.

2.1. Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (≥99%) to avoid interfering signals.[1]

-

Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton signal at ~7.26 ppm.[6] For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) can be used.[7]

2.2. NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR:

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): ~16 ppm

-

-

¹³C NMR:

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2-5 seconds

-

Pulse Program: A proton-decoupled experiment is standard.

-

-

¹⁹F NMR:

-

Number of Scans (NS): 16-64

-

Relaxation Delay (D1): 1-5 seconds

-

Decoupling: Proton-decoupled spectra simplify the analysis by removing ¹H-¹⁹F couplings.

-

The following diagram illustrates the workflow for acquiring and processing the NMR data.

Spectral Analysis and Interpretation

The following sections provide a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on established substituent effects and comparative analysis with structurally similar molecules.

3.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the three methyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-6 | 1H |

| H-4 | ~7.3 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 | 1H |

| H-3 | ~7.1 - 7.3 | Doublet (d) | ³J(H-H) ≈ 8-9 | 1H |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | - | 3H |

-

Causality of Chemical Shifts: The electron-withdrawing nature of the cyano and fluoro groups deshields the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). The methyl group is weakly electron-donating, which slightly shields the ortho and para protons.

-

Splitting Patterns: The aromatic protons exhibit spin-spin coupling with each other and with the fluorine atom. H-6 is coupled to H-4 (meta, small coupling) and to the fluorine atom (para, small coupling). H-4 is coupled to H-3 (ortho, large coupling) and the fluorine atom (meta, moderate coupling). H-3 is coupled to H-4 (ortho, large coupling). The methyl protons are not coupled to any other protons and thus appear as a singlet.

3.2. ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Influences |

| C-CN | ~115 - 120 | Nitrile group |

| C-F | ~160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) | Direct attachment to fluorine |

| C-CH₃ | ~140 - 145 | Attachment to methyl group |

| C-H (Aromatic) | ~115 - 135 | Substituent effects |

| -CH₃ | ~20 - 22 | Methyl group |

-

Substituent Effects: The fluorine atom has a strong deshielding effect on the carbon to which it is attached (C-2), resulting in a downfield shift and a large one-bond C-F coupling constant. The cyano group also influences the chemical shifts of the aromatic carbons. The methyl carbon will appear in the typical aliphatic region.

3.3. ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-F | -110 to -120 | Multiplet | ³J(F-H4) ≈ 8-9, ⁴J(F-H6) ≈ 5-6 |

-

Chemical Shift Rationale: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For aromatic fluorides, the typical range is between -100 and -150 ppm relative to CFCl₃.[4]

-

Coupling: The fluorine atom will be coupled to the ortho (H-3) and meta (H-4) protons, resulting in a complex multiplet in the proton-coupled spectrum. In a proton-decoupled spectrum, this would appear as a singlet.

The following diagram illustrates the key coupling relationships in this compound.

Conclusion: A Self-Validating Approach to Spectral Interpretation

The comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provides a self-validating system for structural confirmation. The predicted chemical shifts, multiplicities, and coupling constants form a unique spectral fingerprint. Any deviation from these expected values would warrant further investigation into the purity or identity of the compound. For drug development professionals and researchers, a thorough understanding of the NMR spectrum of this important building block is crucial for quality control, reaction monitoring, and the characterization of novel derivatives. While experimental data from spectral databases would provide the ultimate confirmation, the principles and comparative analysis outlined in this guide offer a robust and scientifically sound methodology for interpreting the NMR spectrum of this compound.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Sundaraganesan, N., et al. (2009). Molecular structure, vibrational spectroscopic studies and analysis of this compound. Indian Journal of Pure & Applied Physics, 47(7), 481-481.

-

Science Publishing Group. (2023). FT-IR and FT Raman: Experimental and Theoretical Studies and HOMO-LUMO Analysis of 1,2,4,5-Tetracyanobenzene. Retrieved from [Link]

-

ResearchGate. (2025). Molecular structure, vibrational spectroscopic studies and analysis of this compound. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. Crystals, 11(8), 986. Retrieved from [Link]

-

SpectraBase. (n.d.). M-fluorotoluene. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 2-Fluoro-5-methylbenzonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-fluoro-5-methylbenzonitrile, a substituted aromatic nitrile of significant interest in chemical synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and quality control of this compound.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. This absorption pattern is unique to each molecule, serving as a "vibrational fingerprint" that allows for its identification and the characterization of its functional groups.[1] For a molecule like this compound, with its distinct aromatic, nitrile, methyl, and fluoro substituents, IR spectroscopy offers a rapid and non-destructive method to confirm its identity and purity.

The structure of this compound, with its specific substitution pattern on the benzene ring, gives rise to a complex and informative IR spectrum. The electron-withdrawing nature of the nitrile and fluorine groups, coupled with the electron-donating character of the methyl group, influences the electron density distribution within the aromatic ring and, consequently, the vibrational frequencies of its bonds.

Molecular Structure and Vibrational Modes

The this compound molecule belongs to the C_s point group.[2] Its structure dictates the types of vibrational modes that will be IR active. Understanding these modes is crucial for interpreting the spectrum correctly.

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Analysis of the Infrared Spectrum

The IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is characterized by absorptions arising from the stretching vibrations of carbon-hydrogen bonds. A crucial distinction is made between the C-H bonds of the aromatic ring and those of the methyl group.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers above 3000 cm⁻¹.[3][4][5] For this compound, these are expected in the 3100-3030 cm⁻¹ range. These bands are often of weak to medium intensity. Sundaraganesan et al. (2009) assigned aromatic C-H stretching vibrations at 3066 and 3075 cm⁻¹ for this molecule.[6]

-

Methyl C-H Stretching: The aliphatic C-H bonds of the methyl group absorb at wavenumbers below 3000 cm⁻¹.[7][8] Typically, both symmetric and asymmetric stretching modes are observed. These are expected in the 2960-2850 cm⁻¹ range and are generally of medium intensity.

The Nitrile (C≡N) Stretching Region (2260-2220 cm⁻¹)

The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic, sharp, and intense absorption band.[9][10]

-

C≡N Stretch: For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[10] The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[10] For this compound, a strong, sharp peak is expected in this region. A study by Sundaraganesan et al. observed this band at 2252 cm⁻¹.[6]

The Fingerprint Region (1600-600 cm⁻¹)

This region of the IR spectrum is often complex, containing a multitude of absorption bands arising from various stretching and bending vibrations. While challenging to interpret fully without computational analysis, it provides a unique "fingerprint" for the molecule.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[3][4]

-

C-H Bending: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region. The out-of-plane ("oop") bending bands, found between 900 and 675 cm⁻¹, are particularly diagnostic of the substitution pattern on the benzene ring.[3]

-

C-F Stretching: The carbon-fluorine bond stretching vibration is expected to produce a strong absorption in the 1250-1000 cm⁻¹ range. The exact position can be influenced by the electronic environment.

-

Methyl C-H Bending: The methyl group also exhibits characteristic bending vibrations (scissoring and rocking) in the 1470-1350 cm⁻¹ range.[7][8]

Summary of Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3030 | C-H Stretch | Aromatic | Weak to Medium |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Variable, Sharp |

| 1470 - 1350 | C-H Bend | Methyl (-CH₃) | Medium |

| 1250 - 1000 | C-F Stretch | Fluoroaromatic | Strong |

| 900 - 675 | C-H Bend (oop) | Aromatic | Strong |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a solid at room temperature.[2]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

Sampling Technique: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.

Experimental Workflow: ATR-FTIR Spectroscopy